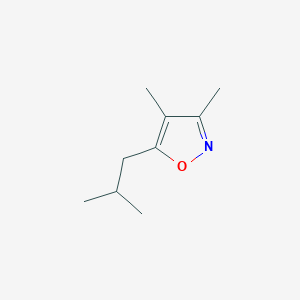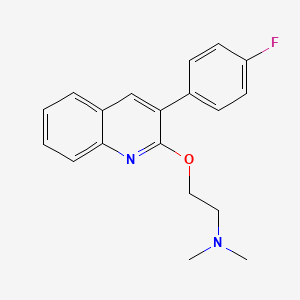
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine is a complex organic compound that features a quinoline core structure substituted with a 4-fluorophenyl group and an N,N-dimethylethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the quinoline core.
Attachment of the N,N-Dimethylethanamine Moiety: This step involves the reaction of the quinoline derivative with N,N-dimethylethanamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinoline ring or the fluorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline or fluorophenyl derivatives
科学研究应用
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
作用机制
The mechanism of action of 2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the fluorophenyl group may enhance binding affinity to certain proteins. The N,N-dimethylethanamine moiety can modulate the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure without the 4-fluorophenyl and N,N-dimethylethanamine groups.
4-Fluoroquinoline: Contains the fluorophenyl group but lacks the N,N-dimethylethanamine moiety.
N,N-Dimethylethanamine: A basic structure without the quinoline and fluorophenyl groups.
Uniqueness
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. The presence of the 4-fluorophenyl group enhances its binding affinity, while the N,N-dimethylethanamine moiety improves its solubility and bioavailability.
属性
CAS 编号 |
89111-00-2 |
|---|---|
分子式 |
C19H19FN2O |
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-[3-(4-fluorophenyl)quinolin-2-yl]oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C19H19FN2O/c1-22(2)11-12-23-19-17(14-7-9-16(20)10-8-14)13-15-5-3-4-6-18(15)21-19/h3-10,13H,11-12H2,1-2H3 |
InChI 键 |
UXBIPECXHHWMJS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOC1=NC2=CC=CC=C2C=C1C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)
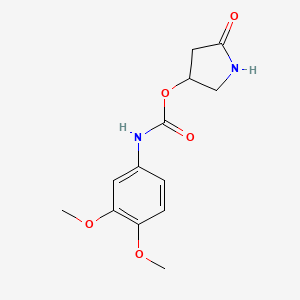
![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)

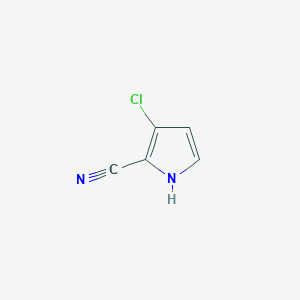
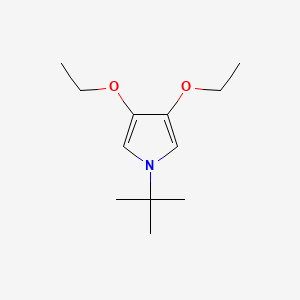
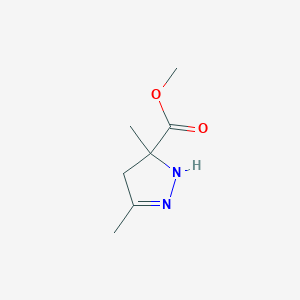

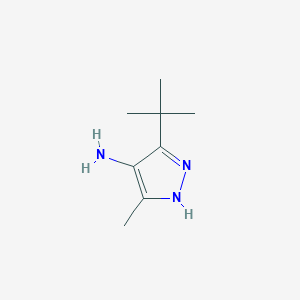

![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)


